ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazoles have specific thermochemical properties and exhibit multiple reactivity . The tetrazole ring is the fragment of a number of modern drugs . The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis
Tetrazoles show melting point temperature at 155–157°C . They dissolve in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the compound , have been studied for their potential anticancer properties. They are of particular interest in the development of new chemotherapeutic agents due to their ability to interact with various biological targets. The tetrazole moiety present in the compound is known to mimic the function of carboxylate groups, which can be crucial in the binding to biological macromolecules, potentially leading to anticancer activity .
Anti-Inflammatory Applications
The anti-inflammatory potential of thiophene derivatives makes them valuable in the search for new anti-inflammatory drugs. The structural framework of thiophene, combined with a tetrazole group, may offer a dual mechanism of action, which could be more effective in treating inflammatory conditions .
Antimicrobial Activity
Compounds featuring both thiophene and tetrazole rings have been explored for their antimicrobial efficacy. Their structural complexity allows for interactions with bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their electronic properties can be finely tuned for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are key components in modern electronic devices .
Corrosion Inhibition
Thiophene derivatives are also utilized in industrial chemistry as corrosion inhibitors. The compound’s molecular structure can interact with metal surfaces, forming a protective layer that prevents corrosion, which is essential for extending the life of metal components in various industries .
Anesthetic Applications
The tetrazole group in thiophene derivatives is structurally similar to carboxylate groups found in local anesthetics like articaine. This similarity suggests that the compound could be investigated for its potential use as a voltage-gated sodium channel blocker, which is a key mechanism in the action of local anesthetics .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-19-13(18)11-9-5-4-8(2)6-10(9)20-12(11)17-7-14-15-16-17/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWIVVZFNUYRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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